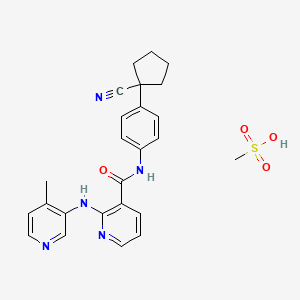

Apatinib (free base)

Description

Overview of Tyrosine Kinase Inhibitors and Anti-Angiogenic Agents

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and differentiation. nih.govnih.gov In the context of cancer, aberrant tyrosine kinase activity can lead to uncontrolled cell division and tumor development. TKIs are designed to interfere with these specific molecular pathways, offering a more precise approach compared to traditional chemotherapy. nih.gov

Anti-angiogenic agents, a subset of targeted therapies, focus on inhibiting the formation of new blood vessels, a process known as angiogenesis. nih.gov Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by releasing signaling molecules like vascular endothelial growth factor (VEGF). dovepress.comunits.it By blocking VEGF or its receptors, anti-angiogenic agents can effectively starve tumors of the nutrients and oxygen they need to thrive. nih.govdovepress.com Several TKIs, including apatinib (B926), function as anti-angiogenic agents by targeting VEGFR. nih.govdoaj.org

Historical Context of Apatinib (free base) Development and Preclinical Investigation

Apatinib, also known as YN968D1, was developed as an orally bioavailable small-molecule TKI. dovepress.commedchemexpress.com The primary goal of its preclinical development was to create a highly selective and potent inhibitor of VEGFR-2, the main receptor responsible for mediating the angiogenic effects of VEGF. dovepress.comunits.it

Preclinical studies demonstrated that apatinib effectively inhibits VEGFR-2 kinase activity at nanomolar concentrations. medchemexpress.com In vitro experiments showed that apatinib could suppress the proliferation and migration of human umbilical vein endothelial cells, key events in angiogenesis. dovepress.com Furthermore, in various animal models bearing human tumor xenografts, apatinib, administered orally, exhibited significant anti-tumor efficacy, both as a single agent and in combination with chemotherapy. dovepress.comfrontiersin.org These promising preclinical findings established the foundation for its further investigation in a research setting.

Significance of Apatinib (free base) as a Research Compound in Oncology

Apatinib's high selectivity for VEGFR-2 makes it an invaluable tool for researchers studying the specific role of this signaling pathway in tumor biology. units.ithemonc.org Its use in academic research has contributed to a deeper understanding of the mechanisms of angiogenesis in various cancer types, including gastric, lung, breast, and liver cancers. dovepress.comfrontiersin.org

Research utilizing apatinib has explored its effects on tumor cell proliferation, apoptosis (programmed cell death), and the tumor microenvironment. frontiersin.orgoncotarget.com Studies have investigated its potential to overcome drug resistance and its synergistic effects when combined with other therapeutic agents. frontiersin.orgamegroups.org The availability of apatinib as a research compound has facilitated numerous investigations into the intricate signaling networks that drive cancer progression, paving the way for the development of more effective and targeted cancer therapies.

Interactive Data Table: Apatinib (free base) Kinase Inhibition Profile

| Target Kinase | IC50 (nM) |

| VEGFR2 | 1 medchemexpress.com |

| c-Kit | 429 medchemexpress.com |

| c-Src | 53 dovepress.com |

| RET | 13 frontiersin.org |

| PDGFRβ | - |

| IC50 values represent the concentration of Apatinib required to inhibit 50% of the kinase activity. A lower IC50 indicates greater potency. Data on PDGFRβ inhibition was noted in studies but a specific IC50 value was not provided in the reviewed sources. |

Detailed Research Findings

Academic research has delved into the multifaceted mechanisms of apatinib's action. In vitro studies have consistently shown that apatinib potently inhibits VEGFR-2 phosphorylation, the critical activation step in the signaling cascade. dovepress.comunits.it This inhibition leads to a downstream blockade of pathways such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. oncotarget.compor-journal.com

In preclinical cancer models, apatinib has demonstrated broad anti-tumor activity. For instance, in gastric cancer xenograft models, apatinib treatment resulted in reduced tumor growth and decreased microvessel density. units.it Similar findings have been reported in models of non-small cell lung cancer, breast cancer, and hepatocellular carcinoma. dovepress.com Research has also indicated that apatinib may have effects beyond anti-angiogenesis, including the direct induction of apoptosis in some tumor cells and the modulation of the tumor immune microenvironment. frontiersin.orgfrontiersin.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1218779-75-9; 811803-05-1 |

|---|---|

Molecular Formula |

C25H27N5O4S |

Molecular Weight |

493.58 |

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |

InChI Key |

BDGPIQYIFFSTGI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Molecular Mechanisms of Action of Apatinib Free Base

Primary Target Kinase Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Apatinib (B926) is recognized as a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase. caymanchem.comoncotarget.com It demonstrates a strong affinity for VEGFR-2, which is the principal mediator of the pro-angiogenic signals induced by VEGF. dovepress.comnih.gov The binding of VEGF ligands to VEGFR-2 triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. units.it This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for the proliferation, migration, and survival of endothelial cells, ultimately leading to the formation of new blood vessels (angiogenesis). oncotarget.comdovepress.com Apatinib's therapeutic action is rooted in its ability to effectively block this initial activation step. elevartx.com

The core mechanism of Apatinib involves its direct interaction with VEGFR-2. It specifically binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain. units.itelevartx.comnih.gov By occupying this site, Apatinib competitively blocks the binding of ATP, thereby preventing the receptor's autophosphorylation that normally occurs upon stimulation by VEGF. dovepress.comunits.it This inhibition of phosphorylation effectively deactivates the receptor, halting the initiation of downstream signaling. oncotarget.comnih.gov Research has shown that Apatinib potently suppresses the kinase activity of VEGFR-2, with a half-maximal inhibitory concentration (IC50) value of 1 nM. caymanchem.comapexbt.com In cellular assays, Apatinib has been observed to decrease the VEGF-stimulated phosphorylation of VEGFR-2 in a concentration-dependent manner, achieving complete inhibition at a concentration of 0.1 μM. apexbt.com

By preventing the phosphorylation and activation of VEGFR-2, Apatinib effectively modulates several critical downstream signaling pathways that regulate angiogenesis and tumor cell function. d-nb.info The key pathways affected include:

PI3K/AKT/mTOR Pathway: This pathway is vital for endothelial cell survival and vascular permeability. dovepress.com Apatinib-mediated inhibition of VEGFR-2 leads to the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. dovepress.comfrontiersin.org Studies have demonstrated that Apatinib treatment can decrease the phosphorylation levels of AKT and mTOR. nih.govspandidos-publications.com

Raf/MEK/ERK (MAPK) Pathway: This pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is crucial for endothelial cell proliferation. dovepress.com Apatinib's blockade of VEGFR-2 results in the downregulation of this pathway, inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK). dovepress.comd-nb.infospandidos-publications.com

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another downstream target. Apatinib-induced cytotoxicity has been associated with the inhibition of VEGFR2 and subsequent STAT3 signaling cascades. d-nb.info

Collectively, the inhibition of these pathways suppresses endothelial cell proliferation, migration, and tube formation, which are essential processes for angiogenesis. caymanchem.comdovepress.com

VEGFR-2 Phosphorylation Inhibition by Apatinib (free base)

Secondary Target Kinase Inhibition

Table 1: Kinase Inhibitory Activity of Apatinib (free base) This table summarizes the half-maximal inhibitory concentrations (IC50) of Apatinib against its primary and secondary target kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR-2 | 1 | caymanchem.comapexbt.com |

| Ret | 13 | caymanchem.comcaymanchem.com |

| c-Src | 53 | caymanchem.comcaymanchem.com |

| c-Kit | 429 | caymanchem.comcaymanchem.com |

Apatinib has been shown to moderately inhibit the Rearranged during transfection (RET) proto-oncogene kinase, with a reported IC50 of 13 nM. caymanchem.comcaymanchem.comdovepress.com The RET signaling pathway can be implicated in the pathogenesis of certain cancers, such as medullary thyroid carcinoma. dovepress.com Research in non-small cell lung cancer models with a specific KIF5B-RET fusion gene demonstrated that Apatinib could suppress the autophosphorylation of both RET and Src in a concentration-dependent manner. nih.gov This suggests that Apatinib exerts anti-tumor effects in such contexts by inhibiting the RET/Src signaling pathway. nih.govnih.gov

Apatinib also demonstrates mild inhibitory activity against the c-Kit kinase (stem cell factor receptor). wikipedia.orgdovepress.com The reported IC50 value for c-Kit is 429 nM. caymanchem.comcaymanchem.com The c-Kit receptor is a type III receptor tyrosine kinase involved in various cellular processes, and its mutation or overexpression is a driver in several cancers, most notably gastrointestinal stromal tumors (GIST). dovepress.com Apatinib's ability to inhibit c-Kit phosphorylation, in addition to VEGFR-2, represents another aspect of its multi-targeted mechanism. dovepress.comapexbt.com

The proto-oncogene tyrosine-protein kinase Src (c-Src) is another secondary target of Apatinib, with an IC50 of 53 nM. caymanchem.comcaymanchem.com c-Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, migration, and invasion. Apatinib has been shown to inhibit c-Src, and this action is linked to the suppression of the RET/Src signaling pathway in cancer cells harboring RET fusions. nih.govnih.govoncotarget.com

PDGFRβ Phosphorylation Inhibition by Apatinib (free base)

Apatinib (free base) has been identified as a multi-targeted tyrosine kinase inhibitor that, in addition to its primary target, also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor beta (PDGFRβ). nih.govinvivochem.comfrontiersin.org Research indicates that Apatinib can inhibit the cellular phosphorylation of PDGFRβ. nih.govinvivochem.comselleckchem.comselleck.co.jp This inhibition occurs in a dose-dependent manner, as observed in studies using Mo7e and NIH-3T3 cell lines, where Apatinib abrogated the phosphorylation of PDGFRβ stimulated by its corresponding ligand. glpbio.comapexbt.com

Impact on Angiogenesis Pathways in Preclinical Models

Apatinib demonstrates significant anti-angiogenic activity in a variety of preclinical models. units.it As a highly selective inhibitor of VEGFR-2, Apatinib effectively blocks the primary signaling pathway induced by Vascular Endothelial Growth Factor (VEGF), which is a key regulator of angiogenesis. dovepress.comnih.govresearchgate.net This inhibition of VEGF-stimulated signaling leads to a reduction in endothelial cell migration and proliferation and a decrease in tumor microvascular density, thereby suppressing the formation of new blood vessels essential for tumor growth and metastasis. dovepress.comarvojournals.org Its anti-angiogenic and anti-tumor effects have been consistently observed in numerous preclinical studies, including various xenograft models. nih.govunits.it

Inhibition of Endothelial Cell Proliferation

Apatinib has been shown to potently inhibit the proliferation of endothelial cells, a critical step in angiogenesis. In vitro studies consistently demonstrate that Apatinib effectively suppresses the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.govselleckchem.comdovepress.comcaymanchem.com This inhibition is particularly significant when proliferation is stimulated by VEGF. selleck.co.jpapexbt.com For example, Apatinib inhibits VEGF-stimulated proliferation of HUVECs with a reported IC50 value of 0.17μM. selleck.co.jpapexbt.com

Similar effects have been observed in human retinal microvascular endothelial cells (HRMECs), where Apatinib substantially reduced VEGF-induced proliferation, migration, and cord formation. arvojournals.org The mechanism underlying this effect is the inhibition of VEGF-mediated activation of VEGFR-2 and its downstream signaling molecules, such as ERK. arvojournals.org Studies have also shown that Apatinib can counteract the enhanced proliferation, motility, and invasion of HUVECs that is triggered by exosomes released from irradiated gastric cancer cells. jcancer.org

Table 1: Effect of Apatinib on Endothelial Cell Functions

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| HUVEC | Proliferation | Inhibited FBS-induced proliferation. | nih.govselleckchem.com |

| HUVEC | Proliferation | Significantly inhibited proliferation stimulated by 20 ng/mL VEGF (IC50 = 0.17μM). | selleck.co.jpapexbt.com |

| HUVEC | Proliferation, Migration, Tube Formation | Apatinib treatment inhibits tube formation, proliferation, and migration, while promoting apoptosis. | wjgnet.com |

| HUVEC | Proliferation, Migration, Invasion | Counteracted the enhanced proliferation, motility, and invasive capacity induced by exosomes from irradiated gastric cancer cells. | jcancer.org |

| HRMEC | Proliferation, Migration, Cord Formation | Substantially reduced VEGF-induced proliferation, migration, and cord formation. | arvojournals.org |

Modulation of Tumor Angiogenesis in in vivo Models

In various in vivo preclinical models, Apatinib has demonstrated robust inhibition of tumor angiogenesis. nih.govselleckchem.com Administered alone or in combination with chemotherapy, Apatinib effectively inhibits the growth of several established human tumor xenograft models, an effect largely attributed to its anti-angiogenic properties. nih.govselleckchem.comapexbt.com

Studies using xenograft models of different cancer types have shown that Apatinib treatment leads to a significant reduction in microvascular density (MVD) within tumors. nih.govnih.gov For instance, in a nasopharyngeal carcinoma xenograft model, mice treated with Apatinib had significantly lower expression of VEGFR-2 and reduced MVD. nih.gov Similarly, in a mouse xenograft model of human hepatocellular carcinoma, Apatinib effectively inhibited tumor growth and decreased angiogenesis. nih.gov The anti-angiogenic effect is also evident in pancreatic neuroendocrine tumor (PNET) models, where Apatinib treatment significantly inhibited angiogenesis, comparable to the effects of sunitinib. nih.govresearchgate.net In a zebrafish model of gastric cancer, Apatinib treatment resulted in a shortened length of newly formed vessels, demonstrating its anti-angiogenic activity. aging-us.com

Table 2: Modulation of Tumor Angiogenesis by Apatinib in in vivo Models

| Cancer Type | Model | Key Findings on Angiogenesis | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma | CNE-2 cell xenograft in nude mice | Reduced microvascular density and expression of VEGFR-2. | nih.gov |

| Hepatocellular Carcinoma | Human HCC xenograft in mice | Effectively inhibited tumor growth and decreased angiogenesis. | nih.gov |

| Pancreatic Neuroendocrine Tumors (PNET) | Subcutaneous and liver metastasis models | Significantly inhibited angiogenesis, reducing blood vessel density in tumors. | nih.govresearchgate.net |

| Gastric Cancer | Zebrafish xenograft model | Shortened the length of newly formed vessels. | aging-us.com |

| Melanoma | Subcutaneous melanoma cancer model | Inhibited angiogenesis and vasculogenic mimicry (VM) formation. | plos.org |

Effects on Tumor Lymphatic Angiogenesis

The formation of new lymphatic vessels, or lymphangiogenesis, is a critical pathway for tumor metastasis to lymph nodes. kansascity.edu The VEGF signaling pathway, particularly through VEGF-A, VEGF-C, and VEGF-D, plays a crucial role in this process. kansascity.edunih.gov While VEGF-C and VEGF-D are primary ligands for VEGFR-3, which is essential for lymphatic endothelial cell (LEC) proliferation and migration, VEGF-A can also indirectly promote lymphangiogenesis by recruiting immune cells that produce these factors. kansascity.edu

Apatinib, by selectively targeting VEGFR-2, is thought to interfere with lymphangiogenesis. nih.gov The VEGF-A/VEGFR-2 signaling axis is considered important in both angiogenesis and lymphangiogenesis. nih.gov Therefore, by blocking VEGFR-2, Apatinib may inhibit the molecular signals that promote the growth and remodeling of lymphatic capillaries within and around the tumor. nih.govmdpi.com This mechanism is suggested to contribute to its effectiveness in conditions like pulmonary lymphangitic carcinomatosis, which involves the spread of cancer cells through the lymphatics. nih.gov While direct studies focusing exclusively on Apatinib's effect on lymphatic vessels are less common than those on blood vessels, its established role as a potent inhibitor of the VEGF/VEGFR-2 pathway provides a strong rationale for its ability to modulate tumor lymphangiogenesis. nih.govmdpi.com

Preclinical Efficacy and Therapeutic Potential of Apatinib Free Base

Antitumor Activity in Gastric Cancer Preclinical Models

Apatinib (B926), a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant antitumor effects in various preclinical models of gastric cancer. units.itamegroups.org Both in vitro and in vivo studies have established its potential as a therapeutic agent for this malignancy. units.itdovepress.com

In vitro, apatinib has been shown to inhibit the proliferation of human gastric cancer cell lines. jbuon.com For instance, studies on the HGC-27 human gastric cancer cell line revealed that apatinib effectively suppresses cell proliferation in a dose-dependent manner. jbuon.comnih.gov Similarly, research involving the MGC803 gastric cancer cell line has shown that apatinib can inhibit cell viability. nih.gov The antitumor activity of apatinib extends to in vivo models as well. In xenograft models using gastric cancer cells, orally administered apatinib has been shown to significantly inhibit tumor growth. units.itdovepress.comfrontiersin.org A study utilizing a zebrafish xenograft model with the MGC-803 cell line demonstrated that apatinib treatment led to a dose- and time-dependent suppression of tumor growth. nih.govnih.gov Furthermore, in a xenograft model using sphere-forming gastric cancer stem-like cells (GCSCs), apatinib treatment significantly delayed tumor growth. frontiersin.org

Apatinib's mechanism of action in gastric cancer involves the inhibition of key signaling pathways. It has been shown to suppress the AKT/GSK-3β/ANG signaling pathway and the PI3K/Akt signaling pathway, leading to reduced cell proliferation. jbuon.comnih.govfrontiersin.orgaging-us.com Additionally, apatinib has been found to inhibit the Sonic Hedgehog (SHH) pathway, which is crucial for the maintenance of GCSC characteristics. frontiersin.org

Interactive Table: Antitumor Activity of Apatinib in Gastric Cancer Preclinical Models

| Model Type | Cell Line(s) | Key Findings | Citations |

| In vitro | HGC-27 | Dose-dependent inhibition of proliferation. | jbuon.comnih.gov |

| In vitro | MGC803 | Inhibition of cell viability. | nih.gov |

| In vivo (Xenograft) | Gastric Cancer Cells | Significant inhibition of tumor growth. | units.itdovepress.comfrontiersin.org |

| In vivo (Zebrafish Xenograft) | MGC-803 | Dose- and time-dependent suppression of tumor growth. | nih.govnih.gov |

| In vivo (GCSC Xenograft) | Sphere-forming cells | Delayed tumor growth. | frontiersin.org |

Antitumor Activity in Other Cancer Preclinical Models

The preclinical antitumor activity of apatinib extends beyond gastric cancer to a variety of other solid tumors. dovepress.com In vivo studies using xenograft models have demonstrated its efficacy in inhibiting tumor growth in cancers such as colon, lung, and breast cancer. frontiersin.orgnih.gov

Lung Cancer: In preclinical models of non-small cell lung cancer (NSCLC), apatinib has shown significant antitumor effects. amegroups.org It has been found to inhibit the growth of lung cancer xenografts in nude mice. nih.gov For instance, in an H1975 cell xenograft model, apatinib demonstrated the ability to decrease tumor volume. amegroups.org Furthermore, in a syngeneic lung cancer mouse model, low-dose apatinib was shown to retard tumor growth. aacrjournals.orgnih.gov

Breast Cancer: Preclinical data indicates that apatinib, either alone or in combination with chemotherapy, inhibits the growth of breast cancer xenograft tumors. frontiersin.org In studies involving triple-negative breast cancer (TNBC), apatinib has been shown to enhance the antitumor effect of taxanes. ascopubs.org

Colon Cancer: Apatinib has demonstrated anti-tumor effects on colon cancer xenograft models. dovepress.com In vitro studies using colon cancer cell lines HCT116 and SW480 showed that apatinib could inhibit proliferation. dovepress.com

Other Cancers: The preclinical efficacy of apatinib has also been observed in other cancer types.

Hepatocellular Carcinoma (HCC): Apatinib has shown therapeutic effects in preclinical models of liver cancer. frontiersin.org

Intrahepatic Cholangiocarcinoma (ICC): In a xenograft mouse model of ICC, treatment with apatinib delayed tumor growth. oncotarget.com

Cervical Cancer: Apatinib has been found to suppress the growth of cervical cancer in a dose-dependent manner. nih.gov

Acute Lymphoblastic Leukemia (ALL): In both in vitro and in vivo preclinical models of B and T lineage ALL, apatinib inhibited cell growth and progression. d-nb.info

Liposarcoma: In murine patient-derived tumor xenograft (PDX) models, apatinib monotherapy inhibited tumor proliferation. frontiersin.org

Mechanisms of Apoptosis Induction by Apatinib (free base) in Cancer Cell Lines

Apatinib induces apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key signaling pathways and apoptosis-related proteins. jbuon.comnih.govfrontiersin.org

A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and proliferation. jbuon.comnih.govnih.govspandidos-publications.com By suppressing the phosphorylation of PI3K and Akt, apatinib disrupts this pro-survival pathway, leading to apoptosis. jbuon.comnih.govnih.govspandidos-publications.com This has been observed in gastric cancer cell lines like HGC-27 and hepatocellular carcinoma cells (SMMC-7721). jbuon.comnih.govnih.govspandidos-publications.com In some cancer types, such as intrahepatic cholangiocarcinoma, apatinib inhibits the VEGF-mediated PI3K/Akt-mTOR signaling pathway, which promotes cell survival. oncotarget.com

Apatinib also influences the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. jbuon.comnih.govnih.govjbuon.come-century.us This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. This mechanism has been documented in gastric cancer, acute myeloid leukemia, and colon cancer cell lines. jbuon.comnih.govjbuon.come-century.us

Furthermore, apatinib can activate the caspase cascade, a family of proteases that execute the apoptotic process. Studies have demonstrated that apatinib treatment leads to the upregulation and cleavage of caspase-3 and caspase-9. jbuon.comnih.govjbuon.com The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. jbuon.com In some instances, such as in paclitaxel-resistant gastric cancer cells, apatinib has been shown to induce the cleavage of caspase-3, -7, and -8. researchgate.net

Interactive Table: Apoptosis Induction Mechanisms of Apatinib

| Cancer Cell Line | Key Mechanism | Effect on Apoptotic Proteins | Citations |

| Gastric Cancer (HGC-27) | Inhibition of PI3K/Akt pathway | ↓ Bcl-2, ↑ Bax, ↑ Caspase-9 | jbuon.comnih.gov |

| Hepatocellular Carcinoma (SMMC-7721) | Inhibition of PI3K/Akt pathway | ↓ Bcl-2, ↑ Bax, ↑ Caspase-9 | nih.govspandidos-publications.com |

| Intrahepatic Cholangiocarcinoma (RBE, SSP25) | Inhibition of VEGF-VEGFR2-PI3K-AKT signaling | Induces apoptosis | oncotarget.com |

| Acute Myeloid Leukemia (HL60) | Intrinsic apoptotic pathway | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | jbuon.com |

| Colon Cancer (LS174T) | Down-regulation of VEGFR2-PLC-ERK1/2 pathway | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3 | e-century.us |

| Paclitaxel-Resistant Gastric Cancer (HGC-27R) | Not specified | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, -7, -8 | researchgate.net |

Effects on Cell Cycle Progression in Preclinical Studies

Preclinical studies have demonstrated that apatinib can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase. frontiersin.orgnih.govfrontiersin.org This effect has been observed in a variety of cancer cell lines.

In gastric cancer cells, apatinib has been shown to block cell cycle progression at the G0/G1 phase in a dose-dependent manner. frontiersin.org This arrest is associated with the suppression of the AKT/GSK-3β/ANG signaling pathway. frontiersin.org Similarly, in pancreatic cancer cell lines (CFPAC-1 and SW1990), apatinib treatment leads to cell cycle arrest. researchgate.net

Studies on colon cancer cells (LS174T) have also revealed that apatinib can inhibit the cell cycle. e-century.us Following treatment with apatinib, there was a noted decrease in the number of cells in the S and G2/M phases, with a corresponding increase in the number of cells in the G0/G1 phase. e-century.us

In liposarcoma cells, apatinib has been found to induce G1 phase arrest. frontiersin.org Furthermore, in acute myeloid leukemia HL60 cells, apatinib, particularly in combination with cytarabine, effectively arrests cells in the G0/G1 phase. jbuon.com This was accompanied by a decrease in the expression of the positive cell cycle regulator cyclin D1 and an increase in the negative regulators p21 and p27. jbuon.com

Interactive Table: Effects of Apatinib on Cell Cycle Progression

| Cancer Type | Cell Line(s) | Phase of Cell Cycle Arrest | Associated Molecular Changes | Citations |

| Gastric Cancer | Not specified | G0/G1 | Suppression of AKT/GSK-3β/ANG signaling | frontiersin.org |

| Pancreatic Cancer | CFPAC-1, SW1990 | Not specified | Not specified | researchgate.net |

| Colon Cancer | LS174T | G0/G1 | Decrease in S and G2/M phase cells | e-century.us |

| Liposarcoma | Not specified | G1 | Not specified | frontiersin.org |

| Acute Myeloid Leukemia | HL60 | G0/G1 | ↓ Cyclin D1, ↑ p21, ↑ p27 | jbuon.com |

| Cervical Cancer | Not specified | Not specified | Not specified | nih.gov |

Regulation of Tumor Microenvironment Components by Apatinib (free base)

Apatinib has been shown to modulate the tumor microenvironment (TME), which plays a critical role in tumor progression and immune evasion. e-crt.org Its effects extend to influencing immunosuppressive cytokines and immune cell populations within the TME.

Influence on Immunosuppressive Cytokines (e.g., CCL4, CCL5)

Current research provides limited direct evidence on the specific effects of apatinib on the immunosuppressive cytokines CCL4 and CCL5. However, studies have shown that apatinib can influence the broader cytokine profile within the TME. For instance, in a syngeneic mouse model of liver cancer, apatinib treatment led to increased levels of interferon-γ and decreased levels of tumor necrosis factor-α and interleukin-6. frontiersin.org In a lung cancer mouse model, low-dose apatinib was found to decrease the amounts of TGFβ in both the tumor and serum, a cytokine known for its potent immunosuppressive functions. aacrjournals.orgnih.gov While the direct impact on CCL4 and CCL5 requires further investigation, these findings suggest that apatinib can alter the cytokine milieu, potentially reducing immunosuppression.

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Emerging evidence indicates that apatinib can modulate tumor-induced immunosuppression by affecting myeloid-derived suppressor cells (MDSCs). e-crt.org MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the TME and suppress T-cell responses. The anti-angiogenic properties of apatinib, mediated through the inhibition of the VEGF/VEGFR2 pathway, are thought to play a role in this immunomodulatory effect. e-crt.org The VEGF/VEGFR2 signaling pathway is known to be involved in the accumulation of immunosuppressive cells like MDSCs. e-crt.org By inhibiting this pathway, apatinib may have the potential to reduce the recruitment and function of MDSCs within the TME, thereby helping to restore an anti-tumor immune response. e-crt.org

Modulation of Tumor Hypoxia

The hypoxic microenvironment is a hallmark of solid tumors, contributing to therapeutic resistance and malignant progression. nih.govnih.gov Preclinical research indicates that Apatinib (free base) can modulate tumor hypoxia through several mechanisms, primarily by affecting the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and promoting the normalization of tumor vasculature. aacrjournals.orgtandfonline.comcjcrcn.org

Apatinib has been shown to inhibit the expression of HIF-1α, a master regulator of the cellular response to hypoxia. mdpi.com By downregulating HIF-1α, Apatinib can suppress the transcription of downstream genes like Vascular Endothelial Growth Factor (VEGF), which are crucial for angiogenesis and tumor cell survival under hypoxic conditions. cjcrcn.orgnih.gov This effect has been observed across various cancer types in preclinical settings. For instance, studies on pancreatic cancer cell lines (CFPAC-1 and SW1990) demonstrated that Apatinib treatment significantly decreased the expression of both HIF-1α and its downstream target, VEGF. nih.govresearchgate.net This downregulation is often linked to the inhibition of signaling pathways such as PI3K/AKT/mTOR, which regulate HIF-1α activity. cjcrcn.orgfrontiersin.orgwjgnet.com In gastric cancer, combining Apatinib with Salidroside was found to reprogram the tumor hypoxia microenvironment by down-regulating HIF-1α. tandfonline.com

Table 1: Effect of Apatinib on Hypoxia-Related Markers in Preclinical Cancer Models

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer | CFPAC-1 and SW1990 cells | Apatinib treatment decreased the expression of HIF-1α and VEGF. | nih.govresearchgate.net |

| Pancreatic Cancer | Pancreatic cancer cells | Apatinib suppresses cancer progression by reducing HIF-1α and VEGF and inhibiting the PI3K/Akt/mTOR pathway. | cjcrcn.org |

| Gastric Cancer | MKN-45/MDR cells | Co-treatment with Salidroside enhanced Apatinib's effect by down-regulating HIF-1α and VEGF. | nih.govtandfonline.com |

| Gastric Cancer | Mouse model | Low-dose Apatinib significantly decreased the expression of HIF-1α compared to high-dose treatment. | amegroups.org |

| Lung Cancer | Lewis lung carcinoma (LLC) xenografts | Low-dose Apatinib (60 mg/kg/day) significantly alleviated hypoxia, confirmed by hypoxyprobe-1 staining and 18F-FMISO micro-PET. | nih.govnih.gov |

| Lung Cancer | Syngeneic lung cancer mouse model | Low-dose Apatinib alleviated hypoxia and reduced recruitment of tumor-associated macrophages. | aacrjournals.org |

Furthermore, Apatinib can alleviate tumor hypoxia by inducing a "vascular normalization window". nih.govnih.gov The abnormal and tortuous blood vessels in tumors are inefficient at delivering oxygen, leading to hypoxia. nih.gov Preclinical studies in lung and gastric cancer mouse models have shown that low-dose Apatinib can remodel the tumor vasculature, making it more structurally and functionally normal. aacrjournals.orgamegroups.org This normalization, characterized by increased perivascular cell coverage and a more organized vessel network, improves tumor perfusion and oxygenation. amegroups.orgnih.gov For example, in a Lewis lung carcinoma xenograft model, low-dose Apatinib was found to normalize tumor vasculature, which resulted in a significant reduction in hypoxia. nih.govnih.gov This effect was dose-dependent, with lower doses proving more effective at promoting vascular normalization and alleviating hypoxia than higher doses. aacrjournals.orgamegroups.org

However, the effect of Apatinib on tumor hypoxia can be context-dependent. A study using preclinical models of pancreatic neuroendocrine tumors (PNETs) reported differing outcomes. While Apatinib effectively inhibited tumor growth, in a model based on INS-1 cells (representing insulinoma), the treatment led to an increase in hypoxic areas within the tumor, which was associated with promoted liver metastasis. bioscientifica.comresearchgate.net In contrast, in a model using INR1G9 cells, no significant change in hypoxic areas was observed. bioscientifica.com This suggests that the impact of anti-angiogenic therapy on tumor hypoxia may vary depending on the specific tumor type and its microenvironment. bioscientifica.comresearchgate.net

Table 2: Summary of Apatinib's In Vivo Effects on Tumor Vasculature and Hypoxia

| Cancer Model | Key Findings on Vasculature | Effect on Hypoxia | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma (LLC) Xenografts | Low-dose Apatinib promoted vascular normalization, evidenced by increased CD31 and α-SMA staining. | Significantly alleviated hypoxia, especially on Day 10 of treatment. | nih.govnih.gov |

| Gastric Cancer Xenografts | Low-dose Apatinib increased coverage of perivascular cells, indicating vascular normalization. | Alleviated intratumor hypoxia, evidenced by decreased HIF-1α expression. | amegroups.org |

| PNET (INS-1 cell) Liver Metastasis Model | Inhibited angiogenesis. | Markedly induced hypoxic areas in the tumor. | bioscientifica.com |

| PNET (INR1G9 cell) Liver Metastasis Model | Inhibited angiogenesis. | No significant difference in hypoxic areas compared to control. | bioscientifica.com |

Mechanisms of Resistance to Apatinib Free Base

Intrinsic Resistance Mechanisms in Preclinical Models

Intrinsic, or primary, resistance occurs when tumors are unresponsive to Apatinib (B926) from the beginning of treatment. nih.govub.edu Preclinical observations suggest this is not due to a single mechanism but rather a collection of inherent tumor characteristics that circumvent the drug's primary mode of action—the inhibition of VEGFR-2.

Key mechanisms identified in preclinical settings that contribute to intrinsic resistance to anti-angiogenic agents include:

Vascular Co-option: Tumors can grow by co-opting existing host blood vessels rather than inducing the formation of new ones (angiogenesis). nih.govub.edu This non-angiogenic growth pattern renders therapies that target neovascularization, like Apatinib, ineffective. nih.gov

Pre-existing Genetic and Epigenetic Factors: The inherent genetic and epigenetic landscape of a tumor can confer resistance. For instance, the intrinsic overexpression of EZH2 (Enhancer of zeste homolog 2) has been linked to TKI resistance in renal cell carcinoma by inactivating tumor suppressor genes. oaepublish.comuroonkolojibulteni.com Similarly, pre-existing mutations in downstream signaling pathways could make a tumor independent of the VEGFR-2 signaling axis. oaepublish.com Studies in esophageal squamous cell carcinoma have noted that intrinsic resistance to various chemotherapies is a significant clinical challenge. researchgate.net

Acquired Resistance Mechanisms in Preclinical Models

Acquired resistance develops after an initial period of successful tumor control, representing a common clinical challenge. nih.gov Preclinical models, developed by exposing cancer cells to progressively higher concentrations of Apatinib, have been instrumental in identifying the specific molecular changes that allow tumors to escape the drug's effects.

Several distinct mechanisms have been uncovered in these models:

Genetic Mutations: In a preclinical model of non-small cell lung cancer (NSCLC), a point mutation (p.V697F) in the WRN gene was identified as a cause of acquired Apatinib resistance. This mutation was shown to promote tumor growth by activating the PI3K/AKT anti-apoptotic pathway. researchgate.net

Upregulation of Bypass Pathways: Cancer cells can adapt by upregulating alternative signaling molecules that reactivate critical downstream pathways. In head and neck squamous cell carcinoma (HNSCC) models, acquired resistance was associated with the upregulation of ERBB2 (also known as HER2). researchgate.net This led to the reactivation of the PI3K/AKT and MAPK/ERK signaling cascades, rendering the cells less dependent on VEGFR-2. researchgate.net

Overexpression of Novel Mediators: Genome-wide screening in gastric cancer (GC) cells identified that the overexpression of Extra Spindle Pole Bodies-Like 1 (ESPL1) was responsible for Apatinib resistance. Knockdown of ESPL1 re-sensitized the gastric cancer cells to Apatinib, indicating its critical role in the resistance phenotype. researchgate.net

| Cancer Type (Preclinical Model) | Mechanism of Acquired Resistance | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Point mutation in WRN gene (p.V697F) | PI3K/AKT | researchgate.net |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulation of ERBB2 (HER2) | PI3K/AKT, MAPK/ERK | researchgate.net |

| Gastric Cancer (GC) | Overexpression of Extra Spindle Pole Bodies-Like 1 (ESPL1) | Interaction with MDM2 | researchgate.net |

Molecular and Cellular Pathways Implicated in Apatinib (free base) Resistance

A central theme in acquired resistance to tyrosine kinase inhibitors is "kinase switching" or receptor tyrosine kinase (RTK) reprogramming. oncotarget.com Cancer cells, when faced with the sustained blockade of a primary survival pathway (e.g., VEGFR-2), can adapt by activating alternative RTKs to maintain downstream signaling for proliferation and survival. oncotarget.comoncotarget.com

This adaptive reprogramming has been observed in various contexts relevant to Apatinib resistance. For example, in HNSCC preclinical models, the upregulation of ERBB2 serves as a bypass mechanism to overcome Apatinib's effects. researchgate.net In models of sorafenib-resistant hepatocellular carcinoma (HCC), Apatinib was shown to exert its effects by modulating the EGFR/JNK/ERK signaling pathway, indicating that EGFR activation can be a resistance mechanism to other TKIs that Apatinib may overcome. techscience.com Furthermore, preclinical studies have demonstrated that Apatinib has anti-tumor activity in RET-rearranged lung cancer, suggesting that activation of the RET kinase could be another potential bypass track. researchgate.net This kinase switch reactivates critical downstream pathways like PI3K/AKT and MAPK, effectively making the cancer cell independent of the initially targeted RTK. oncotarget.com

The PI3K/AKT pathway is a critical downstream signaling cascade that regulates cell survival, proliferation, and apoptosis. researchgate.net While Apatinib's therapeutic effect often involves the suppression of this pathway, its reactivation is a common and powerful mechanism of drug resistance. researchgate.netresearchgate.net

Multiple resistance mechanisms converge on the PI3K/AKT pathway:

Upstream RTK Activation: As described, the reprogramming and activation of alternative RTKs like ERBB2 directly lead to the phosphorylation and reactivation of PI3K/AKT signaling. researchgate.net

Genetic Alterations: Acquired mutations, such as the WRN gene mutation in NSCLC, have been shown to confer Apatinib resistance specifically by activating the PI3K/AKT pathway. researchgate.net

Loss of Negative Regulators: The pathway can also be activated by the loss of tumor suppressors that normally inhibit it, such as PTEN.

The persistent activation of PI3K/AKT signaling promotes the expression of anti-apoptotic proteins (like Bcl-2) and inhibits pro-apoptotic proteins, allowing cancer cells to survive despite treatment with Apatinib. ki.se

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally and have emerged as significant players in drug resistance. ingentaconnect.com

A key example is the role of miR-4728-3p in small cell lung cancer (SCLC). In Apatinib-resistant SCLC cell lines (H69/Apatinib), the expression of miR-4728-3p is abnormally high. nih.govresearchgate.netoncotarget.comresearchgate.net Research has demonstrated that miR-4728-3p directly targets and suppresses the expression of the tumor suppressor gene PTEN . nih.govresearchgate.netoncotarget.com PTEN is a critical negative regulator of the PI3K/AKT pathway. oncotarget.com By downregulating PTEN, miR-4728-3p leads to the uncontrolled activation of PI3K/AKT signaling, thereby promoting cell survival and mediating resistance to Apatinib. nih.govoncotarget.com Inhibiting miR-4728-3p in these preclinical models restored PTEN expression, reduced PI3K/AKT activity, and re-sensitized the SCLC cells to Apatinib. nih.govoncotarget.com

Other miRNAs have also been implicated in Apatinib resistance, highlighting a broader role for these regulatory molecules.

| MicroRNA | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| miR-4728-3p | Small Cell Lung Cancer (SCLC) | Targets and downregulates PTEN, leading to PI3K/AKT pathway activation. | nih.govresearchgate.netoncotarget.comresearchgate.net |

| miR-106a-3p | Gastric Cancer (GC) | Targets SOCS family genes (SOCS2, SOCS4, SOCS5), leading to JAK2/STAT3 pathway activation. | ingentaconnect.comfrontiersin.org |

A major cause of resistance to many conventional chemotherapies is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2). researchgate.neteuropeanreview.org These proteins function as drug efflux pumps, actively removing cytotoxic agents from cancer cells and reducing their intracellular concentration to sub-lethal levels. nih.gov

However, the relationship between Apatinib and these transporters is unique. Preclinical studies have consistently shown that Apatinib is not a substrate for these pumps but rather an inhibitor of their function. oaes.cc Apatinib can directly bind to ABCB1 and ABCG2 and inhibit their ability to efflux other drugs. oaes.cc This action reverses multidrug resistance (MDR) to various chemotherapeutic agents, including paclitaxel (B517696), doxorubicin, and cisplatin (B142131). researchgate.neteuropeanreview.orgoaes.cc

Therefore, while the overexpression of MDR proteins is a critical resistance mechanism for many anticancer drugs, it does not appear to be a mechanism of resistance to Apatinib itself. Instead, Apatinib's ability to inhibit these transporters makes it a candidate for combination therapies aimed at overcoming chemoresistance in tumors that have high expression of ABCB1 or ABCG2. oaes.cc

Combination Therapeutic Strategies Involving Apatinib Free Base in Preclinical Research

Rationale for Combination Therapy with Apatinib (B926) (free base)

The rationale for utilizing Apatinib (free base) in combination therapeutic strategies is multifaceted, primarily revolving around its core mechanism as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. oncotarget.comdovepress.comamegroups.org The anti-angiogenic effect of Apatinib is thought to create a more favorable tumor microenvironment, potentially enhancing the efficacy of other cytotoxic or targeted agents. oncotarget.comfrontiersin.org A significant challenge in cancer therapy is the development of drug resistance, and combination therapies are investigated to improve treatment outcomes, potentially forestall resistance, and overcome pre-existing resistance mechanisms. nih.govcancerbiomed.org

A compelling reason for combining Apatinib with conventional chemotherapy is its potential to counteract multidrug resistance (MDR). scispace.comtandfonline.com Preclinical data indicate that Apatinib can inhibit the activity of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). cancerbiomed.orgtandfonline.com These proteins function as cellular pumps, expelling chemotherapeutic drugs from cancer cells and reducing their effectiveness. By blocking these pumps, Apatinib can elevate the intracellular concentration and, consequently, the cytotoxicity of co-administered chemotherapeutic agents. cancerbiomed.orgtandfonline.com

In the realm of immunotherapy, combining Apatinib with immune checkpoint inhibitors (ICIs) is rationalized by Apatinib's ability to modulate the tumor immune microenvironment (TME). frontiersin.orgaacrjournals.org The abnormal vasculature within tumors often leads to a hypoxic and immunosuppressive state. frontiersin.orgaacrjournals.org By inhibiting VEGFR-2, Apatinib can help "normalize" the tumor's blood vessels. This normalization can alleviate hypoxia, enhance the infiltration of anti-tumor immune cells like CD8+ T cells, and diminish the numbers of immunosuppressive cells such as regulatory T cells (Tregs) and tumor-associated macrophages. aacrjournals.orgnih.govaacrjournals.org This process of remodeling the TME from an immunosuppressive to an immunostimulatory state is believed to potentiate the activity of ICIs. frontiersin.orgaacrjournals.org

Apatinib (free base) in Combination with Chemotherapeutic Agents

Preclinical studies have consistently shown that Apatinib exhibits synergistic anti-tumor effects when combined with various chemotherapeutic agents across different cancer types.

In laboratory in vitro experiments, combining Apatinib with paclitaxel (B517696) and 5-fluorouracil (B62378) (5-Fu) demonstrated a synergistic inhibition of gastric cancer cell growth. dovepress.com This combination led to a 30% and 48% reduction in the half-maximal inhibitory concentration (IC50) for paclitaxel and 5-Fu, respectively. dovepress.com A similar synergistic effect was noted when Apatinib was combined with pemetrexed (B1662193), inhibiting the proliferation of non-small cell lung cancer (NSCLC) cell lines. nih.gov Another study found that the combination of curcumin (B1669340) and Apatinib effectively inhibited the growth and proliferation of breast cancer cells. mdpi.com

These findings have been supported by in vivo animal models. In a study using nude mice with nasopharyngeal carcinoma xenografts, the simultaneous administration of Apatinib and cisplatin (B142131) led to a more pronounced inhibition of tumor growth than when either drug was used alone. oncotarget.com Similarly, the combination of Apatinib and docetaxel (B913) was effective in suppressing the growth of H460 lung cancer xenografts. nih.gov The synergistic interaction was also confirmed in a zebrafish embryo xenograft model of gastric cancer, where Apatinib significantly boosted the antitumor activity of both paclitaxel and 5-Fu. dovepress.com Further preclinical research has pointed to a synergistic effect when Apatinib is combined with agents like taxanes, CPT-11, and oxaliplatin (B1677828) in models of gastric, non-small cell lung, and colorectal cancer. amegroups.org

| Cancer Type | Combination Agent | Model | Key Finding | Reference |

|---|---|---|---|---|

| Gastric Cancer | Paclitaxel, 5-Fluorouracil | In vitro (MGC803 cells), In vivo (Zebrafish xenograft) | Synergistically inhibited cell growth and enhanced antitumor activity. dovepress.com | dovepress.com |

| Nasopharyngeal Carcinoma | Cisplatin | In vivo (CNE-2 xenograft) | Concurrent administration significantly inhibited tumor growth more than monotherapy. oncotarget.com | oncotarget.com |

| Non-Small Cell Lung Cancer | Docetaxel | In vivo (H460 xenograft) | Effectively inhibited tumor growth. nih.gov | nih.gov |

| Non-Small Cell Lung Cancer | Pemetrexed | In vitro (NSCLC cell lines) | Synergistically inhibited cell proliferation. nih.gov | nih.gov |

| Breast Cancer | Curcumin | In vitro (Breast cancer cells) | Inhibited growth and proliferation by inducing apoptosis. mdpi.com | mdpi.com |

The improved therapeutic outcomes observed with Apatinib-chemotherapy combinations are underpinned by several mechanisms. A significant factor is the reversal of multidrug resistance. cancerbiomed.orgscispace.com Apatinib has been demonstrated to inhibit the efflux function of ABCB1 and ABCG2 transporters, which prevents the removal of chemotherapeutic drugs from cancer cells and thus enhances their efficacy. cancerbiomed.orgtandfonline.com

Targeting crucial cellular signaling pathways is another key mechanism. In NSCLC models, the combination of Apatinib with pemetrexed was observed to synergistically inhibit the MAPK-ERK and PI3K-AKT-mTOR signaling pathways, which are vital for tumor growth. nih.gov In osteosarcoma cells, Apatinib's inhibition of the PI3K/Akt pathway rendered the cells more susceptible to chemotherapy by inducing apoptosis. mdpi.com

Moreover, the anti-angiogenic properties of Apatinib contribute to this synergy. By promoting the normalization of tumor vasculature, Apatinib can enhance the delivery of co-administered chemotherapeutic drugs to the tumor site. nih.gov In nasopharyngeal carcinoma models, the combination of Apatinib and cisplatin resulted in reduced microvessel density and increased apoptosis. oncotarget.com This suggests Apatinib helps create a tumor microenvironment that is more conducive to the actions of chemotherapy. oncotarget.com Preclinical data also show that Apatinib enhances the anti-tumor effect of taxanes in triple-negative breast cancer (TNBC) by fostering apoptosis and inhibiting cell migration and invasion. ascopubs.org

Synergistic Effects in in vitro and in vivo Models

Apatinib (free base) in Combination with Other Targeted Therapies

A substantial body of preclinical research supports the synergistic combination of Apatinib with immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies. nih.govnih.gov This synergy is largely attributed to Apatinib's capacity to beneficially modulate the tumor immune microenvironment. frontiersin.orgaacrjournals.org

In preclinical models of various cancers, including head and neck squamous cell carcinoma (HNSCC) and gastric cancer, Apatinib treatment has been shown to boost the infiltration of CD8+ cytotoxic T cells into tumors while reducing the presence of immunosuppressive regulatory T cells (Tregs). frontiersin.orgnih.govamegroups.org For example, in a mouse model of HNSCC, Apatinib increased the number of CD8+ T cells and the proportion of activated CD8+PD1+ T cells. nih.gov In gastric cancer models, low-dose Apatinib normalized tumor blood vessels, relieved intratumor hypoxia, and increased the ratio of CD8+ T cells. amegroups.org

| Cancer Type | Combination Agent | Model | Mechanistic Finding | Reference |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | Anti-PD-1 | Syngeneic mouse model | Increased CD8+ T cell infiltration, decreased Tregs. nih.gov | nih.gov |

| Gastric Cancer | Anti-PD-1/PD-L1 | Mouse models | Normalized tumor vasculature, alleviated hypoxia, increased CD8+ T cells, promoted HEV formation. frontiersin.orgamegroups.org | frontiersin.orgamegroups.org |

| Colon Cancer | Anti-PD-1 | Mouse model (CT-26 cells) | Enhanced anti-PD-1 efficacy, promoted PD-L1 expression. frontiersin.org | frontiersin.org |

| Lung Cancer | Anti-PD-L1 | Subcutaneous lung cancer model | Low-dose Apatinib increased tumor-infiltrating CD8+ T cells and enhanced proliferation. aacrjournals.org | aacrjournals.org |

Apatinib has also shown promise in preclinical studies when combined with other tyrosine kinase inhibitors (TKIs), particularly those targeting the epidermal growth factor receptor (EGFR). This approach seeks to concurrently inhibit two pathways critical for cancer progression: angiogenesis mediated by VEGFR-2 and cell proliferation driven by EGFR.

In vitro experiments on various NSCLC cell lines demonstrated that combining Apatinib with the EGFR-TKI gefitinib (B1684475) enhanced the inhibition of cell proliferation. nih.gov Another study showed that a combination of Apatinib and osimertinib (B560133), a third-generation EGFR-TKI, was more effective at inhibiting the growth of lung adenocarcinoma cells than osimertinib by itself. amegroups.cn

These synergistic effects have been replicated in vivo. In a mouse model of NSCLC resistant to first-generation EGFR-TKIs, the combination of Apatinib and gefitinib effectively suppressed tumor growth by inhibiting the activation of both EGFR and VEGFR2. nih.gov Similarly, the Apatinib-osimertinib combination led to a greater reduction in tumor volume in a xenograft model compared to osimertinib monotherapy. amegroups.cn The synergy is thought to arise from the dual blockade of the EGFR and VEGFR signaling pathways, which may impact common downstream pathways like MAPK-ERK and PI3K-AKT-mTOR, resulting in a more powerful anti-tumor effect. nih.govamegroups.cn Preclinical data suggest that such combinations can be synergistic and may help in overcoming resistance to EGFR-TKIs. amegroups.cnfrontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5-fluorouracil (5-Fu) |

| Apatinib |

| Cisplatin |

| CPT-11 |

| Curcumin |

| Docetaxel |

| Gefitinib |

| Osimertinib |

| Oxaliplatin |

| Paclitaxel |

Synergy with Immune Checkpoint Therapy in Preclinical Models

Combination Strategies to Overcome Apatinib (free base) Resistance

In preclinical research, the development of resistance to targeted therapies like Apatinib is a significant challenge. To address this, studies have explored combination therapeutic strategies designed to counteract the molecular mechanisms driving this resistance. These approaches primarily focus on targeting the adaptive changes that cancer cells undergo in response to treatment, such as the reprogramming of receptor tyrosine kinase (RTK) signaling and the activation of alternative survival pathways.

Strategies Targeting RTK Reprogramming and Feedback Loops

Acquired resistance to tyrosine kinase inhibitors (TKIs) often involves the reprogramming of signaling networks within the cancer cell. nih.gov When a primary oncogenic pathway is inhibited, cancer cells can adapt by activating alternative RTKs to maintain downstream signaling required for proliferation and survival. nih.govnih.gov This phenomenon, known as a bypass mechanism, creates a dependency on the new RTK, which then becomes a therapeutic target to overcome resistance. researchgate.net

A key preclinical example of this adaptive resistance and a corresponding combination strategy involves research on HER2-positive gastric cancer. nih.gov In these studies, cancer cells developed acquired resistance to pyrotinib (B611990), a pan-HER inhibitor. nih.gov The underlying mechanism of this resistance was identified as the upregulation of stem cell factor (SCF) and the subsequent activation of its receptor, c-kit, which is another RTK. nih.gov This activation of the SCF/c-kit signaling axis sustained the downstream PI3K/AKT and MAPK pathways, allowing cancer cells to survive and proliferate despite the inhibition of HER2 by pyrotinib. nih.gov

In this context, Apatinib was introduced as a combination agent. nih.gov Besides its primary target, VEGFR2, Apatinib is known to inhibit other RTKs, including c-kit. dovepress.com Preclinical findings demonstrated that combining Apatinib with pyrotinib effectively reversed the acquired resistance. nih.gov Apatinib successfully inhibited the SCF-induced phosphorylation of c-kit, which in turn suppressed the downstream PI3K/AKT and ERK signaling that the cancer cells had become dependent on. nih.gov This strategy highlights the utility of using a multi-target TKI like Apatinib to block the feedback loops and RTK reprogramming that cause resistance to a more selective TKI. nih.gov

| Cancer Model | Primary TKI | Resistance Mechanism | Combination Agent | Rationale | Outcome |

|---|---|---|---|---|---|

| HER2-Positive Gastric Cancer (NCI-N87-AR cells and xenografts) | Pyrotinib | Upregulation of SCF and activation of the c-kit RTK, leading to downstream PI3K/AKT and MAPK signaling. nih.gov | Apatinib | Apatinib inhibits the c-kit RTK, blocking the bypass signaling pathway. nih.gov | Apatinib reversed pyrotinib resistance and enhanced anti-tumor efficacy both in vitro and in vivo. nih.gov |

Approaches to Counteract PI3K/AKT Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival and proliferation and is one of the most frequently activated pathways in cancer. nih.govnih.gov Activation of this pathway is a common mechanism of resistance to various cancer therapies, including TKIs. nih.govoncotarget.com Resistance can emerge when cancer cells activate the PI3K/AKT pathway through mechanisms that are independent of the TKI's primary target. oncotarget.com These can include activating mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, both of which lead to constitutive activation of the pathway. nih.govoncotarget.com

The primary anti-tumor effects of Apatinib are linked to its ability to suppress VEGFR2 signaling and, consequently, its downstream pathways, including the PI3K/AKT/mTOR and MAPK pathways. dovepress.comd-nb.info However, if the PI3K/AKT pathway becomes hyperactivated through alternative means, it can confer resistance to Apatinib. oncotarget.com Therefore, a logical strategy to overcome this resistance is to combine Apatinib with a direct inhibitor of the PI3K/AKT pathway. Preclinical studies on other TKIs have shown that this approach can be effective. For instance, in models of non-small cell lung cancer, the activation of the PI3K/AKT pathway is a known resistance mechanism to EGFR-TKIs, and the use of AKT inhibitors has been shown to partly restore sensitivity. oncotarget.com

In the context of Apatinib, its role in modulating the PI3K/AKT pathway is multifaceted. As demonstrated in the pyrotinib-resistance model, Apatinib itself can act to suppress PI3K/AKT signaling when it is driven by an upstream RTK that Apatinib inhibits, such as c-kit. nih.gov In a study on HER2-positive gastric cancer, the combination of pyrotinib and Apatinib led to a significant reduction in phosphorylated AKT (p-AKT) and p-mTOR, which was more pronounced than with either drug alone. nih.gov This suggests that even when not used as the primary therapeutic agent, Apatinib can contribute to overcoming resistance by dampening the PI3K/AKT survival signals that other TKIs might fail to control. nih.gov

| Resistance Scenario | Mechanism | Therapeutic Approach | Preclinical Evidence |

|---|---|---|---|

| General TKI Resistance | Hyperactivation of the PI3K/AKT pathway via mutations (e.g., PIK3CA) or PTEN loss, uncoupling it from upstream RTK inhibition. nih.govoncotarget.com | Combine the primary TKI with a direct inhibitor of the PI3K/AKT/mTOR pathway. nih.govtechscience.com | PI3K or AKT inhibitors (e.g., MK-2206, GDC-0068) can resensitize cancer cells to various TKIs in preclinical models. oncotarget.com |

| Acquired Resistance to Pyrotinib in Gastric Cancer | Activation of c-kit RTK leading to downstream PI3K/AKT pathway activation. nih.gov | Combine pyrotinib with Apatinib. | Apatinib inhibits c-kit, leading to the suppression of downstream p-AKT and restoring sensitivity to pyrotinib. nih.gov |

| Apatinib Treatment in Various Cancers | Apatinib's primary mechanism involves inhibiting VEGFR2 and its downstream PI3K/AKT pathway. dovepress.comd-nb.info | N/A (Primary Mechanism) | Apatinib treatment has been shown to reduce levels of p-AKT in preclinical models of acute lymphoblastic leukemia, glioma, and cholangiocarcinoma. dovepress.comd-nb.infospandidos-publications.com |

Novel Delivery Systems and Formulations for Apatinib Free Base

Liposomal Delivery Systems for Apatinib (B926) (free base)

Liposomes, microscopic vesicles composed of one or more lipid bilayers, serve as a versatile platform for drug delivery. mdpi.com They can encapsulate both hydrophilic and lipophilic drugs, improving their pharmacokinetic profiles and reducing systemic toxicity. mdpi.commdpi.com For Apatinib, liposomal formulations have been developed to enhance its delivery and therapeutic potential. mdpi.comthno.org

To enhance tumor-specific delivery, Apatinib has been encapsulated in targeted liposomes. nih.govbiocrick.com A notable example is the development of liposomes modified with cyclic arginylglycylaspartic acid (cRGD) peptides and polyethylene (B3416737) glycol (PEG), designated as cRGD-Lipo-PEG. nih.govbiocrick.comdovepress.com The cRGD peptide acts as a targeting ligand for integrin αvβ3, which is frequently overexpressed on the surface of various tumor cells and plays a role in angiogenesis. nih.govresearchgate.net The PEG component serves to prolong the circulation time of the liposomes in the bloodstream, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.netualberta.ca

These liposomes are typically prepared to have suitable physicochemical properties for drug delivery. Studies have successfully formulated Apatinib-loaded cRGD-Lipo-PEG with high drug encapsulation efficiency and colloidal stability. nih.gov

Table 1: Physicochemical Properties of Apatinib-Loaded Liposomes

| Liposome Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| cRGD-Lipo-PEG/Apa | 4.93 ± 0.07 | 92.79 ± 0.41 | 123.4 ± 1.5 | -13.6 ± 0.8 |

| Lipo-PEG/Apa | 5.01 ± 0.09 | 93.12 ± 0.56 | 115.2 ± 1.8 | -12.5 ± 0.5 |

Data sourced from a study on cRGD-modified liposomal delivery for Apatinib. nih.gov

The targeted design of cRGD-Lipo-PEG facilitates enhanced cellular uptake into tumor cells overexpressing the integrin αvβ3 receptor. nih.govnih.gov This occurs through receptor-mediated endocytosis, a process where the binding of the cRGD ligand to the integrin triggers the internalization of the liposome. nih.govnih.gov

In vitro studies using human colonic cancer cells (HCT116), which overexpress integrin αvβ3, have demonstrated significantly greater uptake of cRGD-modified liposomes compared to non-targeted liposomes (Lipo-PEG). nih.govnih.gov Fluorescence microscopy and flow cytometry analyses have confirmed this enhanced and specific uptake, which can be competitively inhibited by free cRGD peptides. nih.gov This indicates that the uptake is a specific, receptor-mediated process. nih.gov In contrast, in a cell line lacking the β3 receptor (293T), the uptake of targeted and non-targeted liposomes was comparable, further confirming the specificity of the cRGD-mediated uptake. nih.gov

The combination of targeted delivery and enhanced cellular uptake translates to superior antitumor activity in preclinical cancer models. thno.orgnih.gov In nude mice bearing HCT116 colorectal cancer xenografts, treatment with Apatinib-loaded cRGD-Lipo-PEG resulted in significantly better inhibition of tumor growth compared to free Apatinib or non-targeted liposomes. nih.govdovepress.comnih.gov This enhanced efficacy is attributed to the active targeting of the cRGD peptide and the passive accumulation via the EPR effect, leading to higher concentrations of Apatinib at the tumor site. nih.gov

Studies have shown that cRGD-Lipo-PEG/Apatinib not only suppresses tumor volume more effectively but also induces a higher rate of apoptosis in tumor cells compared to free Apatinib. tandfonline.comnih.gov

Table 2: In Vitro Cytotoxicity and Apoptosis in HCT116 Cells

| Treatment Group | IC50 (µM) | Apoptotic Ratio (%) |

|---|---|---|

| Free Apatinib | 14.83 | 14.3 ± 0.9 |

| Lipo-PEG/Apa | 4.963 | 25.1 ± 1.3 |

| cRGD-Lipo-PEG/Apa | 1.336 | 40.5 ± 1.5 |

IC50 (half-maximal inhibitory concentration) values and apoptosis rates after 24h treatment. tandfonline.comnih.gov

Furthermore, the liposomal formulation demonstrated less systemic toxicity, as indicated by more stable body weights in the treated mice compared to those receiving the uncombined drug. nih.gov

Enhanced Cellular Uptake Mechanisms

Nanoparticle-Based Delivery of Apatinib (free base)

Nanoparticles offer another promising strategy for delivering Apatinib, providing advantages such as improved solubility, sustained release, and the ability to co-deliver multiple therapeutic agents. nih.govualberta.ca

A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Apatinib has been shown to help overcome MDR. nih.govmedsci.org Researchers have developed novel delivery systems for the codelivery of Apatinib with conventional chemotherapeutic drugs, such as Doxorubicin (DOX), to enhance their efficacy against resistant tumors. nih.govmedsci.org

One innovative approach involves an implantable, hierarchical-structured ultrafine fiber device created through microfluidic-electrospinning. nih.gov This device is designed for the localized and programmable codelivery of DOX and Apatinib. nih.govresearchgate.net It achieves a very high encapsulation efficiency (approximately 99%) for both drugs. nih.gov The system is programmed for a rapid release of DOX-loaded micelles while providing a slow, sustained release of Apatinib. nih.gov This sustained release of Apatinib continuously inhibits the P-gp drug pump in MDR tumor cells, leading to increased intracellular accumulation of DOX. nih.gov In vivo studies showed that this implantable device led to a 6.36-fold higher accumulation of DOX in tumor tissues compared to intravenous injection of DOX, resulting in excellent antitumor effects on MDR tumor-bearing mice with low systemic toxicity. nih.gov

Combining chemotherapy with photodynamic therapy (PDT) is an emerging strategy to achieve synergistic anticancer effects. nih.govfrontiersin.org PDT uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells. nih.govchinesechemsoc.org

Light-activated, ROS-responsive nanoplatforms have been developed for the codelivery of Apatinib and Doxorubicin. nih.govchinesechemsoc.org These smart nanomaterials can be designed to release their drug cargo in response to light irradiation, allowing for precise spatial and temporal control of drug delivery. nih.govfrontiersin.org

Another advanced system utilizes a biomimetic, multifunctional metal-organic framework (MOF) nanoparticle. researchgate.net In this design, a porphyrinic Zirconium-MOF acts as both the photosensitizer for PDT and the delivery vehicle for Apatinib. researchgate.net The core nanoparticles are coated with a layer of Manganese Dioxide (MnO2) to deplete intratumoral glutathione (B108866) (a major ROS scavenger), thereby enhancing the efficacy of PDT. researchgate.net The entire nanoparticle is then camouflaged with a tumor cell membrane for homotypic targeting. researchgate.net This multi-pronged approach, combining antiangiogenesis from Apatinib with enhanced PDT, has shown significantly improved tumor inhibition efficiency in preclinical models. researchgate.net The release of Apatinib from this platform is triggered by glutathione, ensuring drug release within the tumor microenvironment. researchgate.net

Codeliver of Apatinib (free base) with Other Agents (e.g., Doxorubicin)

Other Advanced Drug Delivery Approaches in Preclinical Development

Beyond the more extensively studied nanoparticle, liposomal, and micellar systems, preclinical research is exploring a variety of other advanced platforms to optimize the delivery of Apatinib. These innovative approaches aim to provide sustained local release, improve solubility, and enhance therapeutic efficacy through unique formulation strategies. Key examples in preclinical development include injectable hydrogels, microcrystal formulations, and in situ forming implants.

Injectable and In Situ Forming Hydrogels

Injectable hydrogels represent a promising strategy for creating localized, sustained-release depots of Apatinib directly at the tumor site. These systems are typically administered as liquids that undergo a phase transition to a gel state in response to physiological triggers like body temperature. nih.govresearchgate.net

One preclinical study focused on developing a temperature-sensitive phase-change hydrogel for hepatocellular carcinoma (HCC). nih.govresearchgate.net This formulation, termed Apa-Gel, was created using an Apatinib-cyclodextrin inclusion complex and Poloxamer 407. nih.gov The inclusion of cyclodextrin (B1172386) helps to disperse the otherwise poorly soluble Apatinib. nih.govresearchgate.net The poloxamer component allows the formulation to transition from a liquid to a hydrogel near body temperature. nih.govresearchgate.net This characteristic enables injection of the formulation directly into tumor tissue, where it forms a depot that facilitates slow, sustained release of Apatinib. nih.gov In a nude mouse model with subcutaneous HCC tumors, a single intratumoral injection of Apa-Gel demonstrated a long-acting antitumor effect. nih.gov

The phase-transition temperature of the Apa-Gel can be tuned by altering the concentration of Poloxamer 407, as detailed in the table below.

Table 1: Phase-Transition Temperatures of Apatinib Hydrogel (Apa-Gel) with Varying Poloxamer 407 Concentrations

| Poloxamer 407 Concentration (%) | Phase-Transition Temperature (°C) (Mean ± SD) |

|---|---|

| 7.5% | 41.38 ± 0.18 |

| 10% | 39.21 ± 0.44 |

| 12.5% | 37.05 ± 0.22 |

| 15% | 32.11 ± 0.27 |

| 17.5% | 25.50 ± 0.33 |

| 20% | 19.83 ± 0.54 |

Data sourced from a study on a novel long-sustaining system of Apatinib. nih.gov

Another approach involves a gelable polymer composed of chitosan (B1678972) and carboxymethyl cellulose, loaded with both Curcumin (B1669340) and Apatinib, and absorbed into a gelatin sponge (GS-CT-CA). whiterose.ac.ukresearchgate.net This system is designed for local administration after surgery to target residual tumor cells. whiterose.ac.ukresearchgate.net Preclinical studies in mouse models showed that this formulation could delay postoperative residual tumor growth by providing sustained drug release and enhancing drug accumulation at the surgical site. whiterose.ac.ukresearchgate.net The porous gel exhibits gradual swelling and erosion, contributing to its sustained-release profile at both neutral and slightly acidic pH, characteristic of the tumor microenvironment. researchgate.net

Microcrystal Formulations

To overcome the poor water solubility of Apatinib, researchers have developed a novel microcrystal formulation (Apa-MS). nih.gov This approach creates a suspension of Apatinib microcrystals that can be administered locally. The key advantage of this formulation is its ability to provide slow and sustained release of the drug directly within the tumor tissue. nih.gov

In a preclinical study, Apa-MS was investigated for its potential to enhance the effects of radiofrequency ablation (RFA) in treating hepatocellular carcinoma (HCC). nih.gov The study found that a single dose of the Apatinib microcrystal formulation allowed the drug to be slowly released in the tumor tissues for up to nine days. This sustained local concentration helps to overcome the limitations of Apatinib's solubility and enhances its antitumor effect when combined with RFA. nih.gov

Oral Dissolving Films

Oral dissolving films (ODFs) are an innovative drug delivery system consisting of a thin, flexible sheet of a polymer that dissolves rapidly in the oral cavity upon contact with saliva. ijrrjournal.comscielo.brajphr.com This system offers rapid disintegration and dissolution, allowing for pregastric absorption of the active pharmaceutical ingredient directly from the oral mucosa into the systemic circulation. ijrrjournal.comajphr.com This route avoids first-pass metabolism, potentially increasing bioavailability. ijrrjournal.com While ODFs have been developed for various drugs, their specific application for Apatinib is an area of potential future preclinical investigation. ijrrjournal.comscielo.brscience.gov The technology provides a humane and simple alternative to oral gavage for preclinical animal studies and offers improved patient compliance in a clinical setting. ajphr.comscience.gov

Biomarker Discovery and Predictive Research for Apatinib Free Base

Identification of Molecular Markers for Apatinib (B926) (free base) Sensitivity in Preclinical Models

The primary mechanism of Apatinib involves the inhibition of angiogenesis by targeting VEGFR-2. dovepress.com Consequently, molecules within this signaling cascade are the most prominent and frequently studied biomarkers for predicting sensitivity. Preclinical studies have consistently shown that the expression levels and activation status of VEGFR-2 and its downstream pathways are critical determinants of Apatinib's efficacy.

In hepatocellular carcinoma (HCC) cell lines, a direct inverse correlation was found between the IC50 value of Apatinib and the expression level of VEGFR-2, indicating that higher VEGFR-2 expression is associated with greater sensitivity. sciopen.com Apatinib treatment in sensitive HCC cells significantly inhibits VEGF-triggered VEGFR-2 phosphorylation and the activation of downstream signaling molecules, including Akt and ERK1/2. sciopen.com Similarly, in preclinical models of acute lymphoblastic leukemia (ALL), Apatinib-induced cytotoxicity was closely linked to the inhibition of VEGFR-2 and its downstream signaling cascades, namely the PI3K, MAPK, and STAT3 pathways. nih.gov

Further studies in various cancer types have reinforced the importance of these pathways. In gastric cancer cells, Apatinib's anti-tumor effects have been shown to be mediated through the PI3K/Akt/GSK signaling pathway. aging-us.com In pancreatic cancer cell lines, its activity is associated with the suppression of the AKT/GSK-3β/ANG signaling pathway and the PI3K/AKT/mTOR pathway. frontiersin.org

Patient-derived xenograft (PDX) models, which more closely mimic human tumor biology, have provided further insights. In gastric cancer PDX models, a key predictor of sensitivity was not VEGFR-2 expression itself, but high microvessel density (MVD), as measured by the endothelial marker CD31. researchgate.net Models with high MVD were more sensitive to Apatinib, and treatment led to a reduction in microvascular density. researchgate.net In vivo studies in liver cancer also demonstrated that Apatinib treatment reduced the expression of the angiogenesis marker CD31 and the proliferation marker Ki67.

The table below summarizes key molecular markers identified in preclinical models that are associated with sensitivity to Apatinib.

| Biomarker | Cancer Type(s) | Preclinical Model(s) | Key Finding | Citation(s) |

| High VEGFR-2 Expression | Hepatocellular Carcinoma, Papillary Thyroid Carcinoma | Cell Lines | Correlates with lower IC50 values and higher sensitivity. | sciopen.com, frontiersin.org |

| Inhibition of p-VEGFR2 | Hepatocellular Carcinoma, Acute Lymphoblastic Leukemia | Cell Lines | Apatinib treatment effectively inhibits VEGFR-2 phosphorylation. | sciopen.com, nih.gov |

| High Microvessel Density (CD31) | Gastric Cancer | Patient-Derived Xenografts (PDX) | Associated with greater tumor growth inhibition by Apatinib. | researchgate.net |

| Inhibition of Downstream Pathways (PI3K/AKT/mTOR, MAPK, STAT3) | Acute Lymphoblastic Leukemia, Gastric Cancer, Pancreatic Cancer | Cell Lines | Apatinib efficacy is linked to the suppression of these key signaling cascades. | aging-us.com, nih.gov, frontiersin.org |

| Reduced Ki67 Expression | Liver Cancer, Gastric Cancer | Xenograft Models | Apatinib treatment reduces the proliferation index in sensitive tumors. | researchgate.net |

Biomarkers Associated with Apatinib (free base) Resistance in Preclinical Settings

Despite promising efficacy, acquired resistance to Apatinib is a significant clinical challenge. Preclinical research has begun to uncover the molecular mechanisms that drive this resistance, identifying several potential biomarkers. These mechanisms often involve the activation of bypass signaling pathways or alterations in drug metabolism and cellular processes like ferroptosis.